molecular formula C12H19ClOSi B14333446 {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane CAS No. 99348-95-5

{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane

Cat. No.: B14333446
CAS No.: 99348-95-5
M. Wt: 242.81 g/mol
InChI Key: BWKUSQZMLVHSHU-UHFFFAOYSA-N
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Description

{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H19ClOSi It is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an ethyl chain bonded to a methoxy-dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane typically involves the reaction of 4-(chloromethyl)styrene with methoxy-dimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like platinum or palladium complexes to facilitate the hydrosilylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group in {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Potential use in the development of bioactive molecules and as a labeling agent in biochemical studies.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane involves its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrosilylation. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophilic center, attracting nucleophiles to form new bonds.

Comparison with Similar Compounds

Similar Compounds

  • {2-[4-(Chloromethyl)phenyl]ethyl}(dimethoxy)methylsilane
  • {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane

Comparison

Compared to its analogs, {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane is unique due to the presence of a methoxy group and two methyl groups attached to the silicon atom. This structural difference can influence its reactivity and the types of reactions it undergoes. For example, the methoxy group can provide steric hindrance and electronic effects that may alter the compound’s behavior in nucleophilic substitution reactions compared to its dimethoxy or trimethoxy counterparts.

Properties

CAS No.

99348-95-5

Molecular Formula

C12H19ClOSi

Molecular Weight

242.81 g/mol

IUPAC Name

2-[4-(chloromethyl)phenyl]ethyl-methoxy-dimethylsilane

InChI

InChI=1S/C12H19ClOSi/c1-14-15(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3

InChI Key

BWKUSQZMLVHSHU-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)CCC1=CC=C(C=C1)CCl

Origin of Product

United States

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